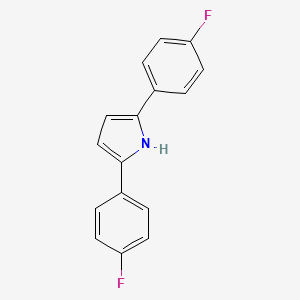
2,5-Bis(4-fluorophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-fluorophenyl)-1H-pyrrole is a heterocyclic aromatic compound characterized by the presence of a pyrrole ring substituted with two 4-fluorophenyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-fluorophenyl)-1H-pyrrole typically involves the condensation of 4-fluorobenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where the reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(4-fluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(4-fluorophenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-fluorophenyl)-1H-pyrrole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
2,5-Bis(4-chlorophenyl)-1H-pyrrole: Similar structure but with chlorine substituents instead of fluorine.
2,5-Bis(4-bromophenyl)-1H-pyrrole: Bromine substituents instead of fluorine.
2,5-Bis(4-methylphenyl)-1H-pyrrole: Methyl substituents instead of fluorine.
Uniqueness: 2,5-Bis(4-fluorophenyl)-1H-pyrrole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C16H11F2N |
|---|---|
Peso molecular |
255.26 g/mol |
Nombre IUPAC |
2,5-bis(4-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C16H11F2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H |
Clave InChI |
MXJJMHLFWOEOIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


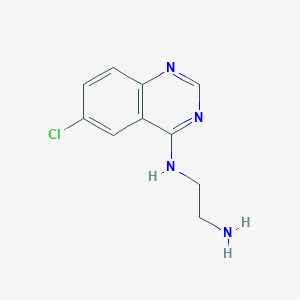
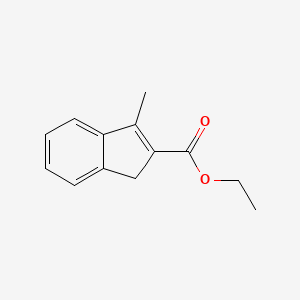


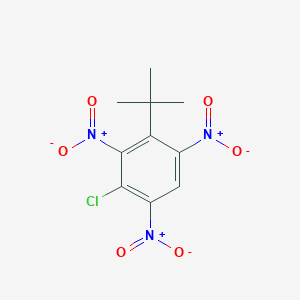

![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
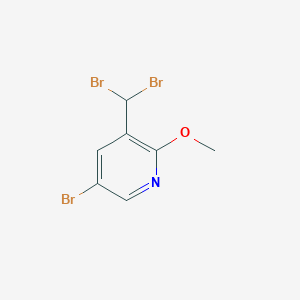
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
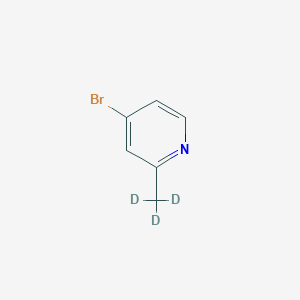
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
